

MYRA-A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: MYRA-A

Cat. No.: B1677588

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Abstract

MYRA-A, also known by its National Cancer Institute designation NSC243010, is a small molecule inhibitor of the c-Myc/Max transcription factor complex. Structurally a derivative of 1,4-dihydroxyanthracene-9,10-dione, **MYRA-A** has demonstrated potential as an anti-cancer agent by selectively interfering with the DNA-binding activity of the oncogenic Myc family of proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **MYRA-A**, including its mechanism of action and available quantitative data. While specific experimental protocols for the synthesis and biological evaluation of **MYRA-A** are not extensively detailed in the public domain, this document outlines generalized methodologies based on related compounds. There is currently no publicly available pharmacokinetic data for **MYRA-A**.

Chemical Structure and Properties

MYRA-A is chemically identified as 2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione hydrochloride.^[1] Its core structure is an anthraquinone, a class of compounds known for their diverse biological activities.

Table 1: Chemical and Physical Properties of **MYRA-A** Hydrochloride

Property	Value	Source
IUPAC Name	2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione;hydrochloride	PubChem
Molecular Formula	C ₁₉ H ₂₁ ClN ₂ O ₄	PubChem
Molecular Weight	376.8 g/mol	PubChem
Canonical SMILES	<chem>CN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl</chem>	PubChem
InChI Key	ZVKHFHKBUHMRPU-UHFFFAOYSA-N	PubChem
Synonyms	NSC243010, Myra A hydrochloride	PubChem
Parent Compound	2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione	PubChem

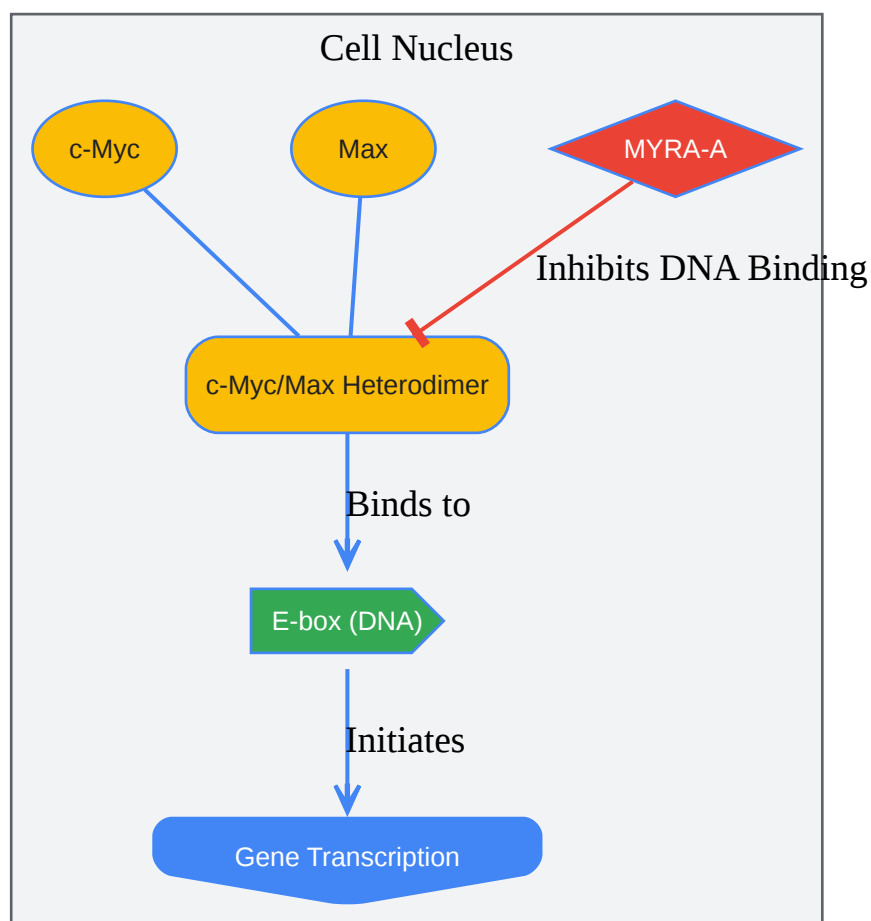
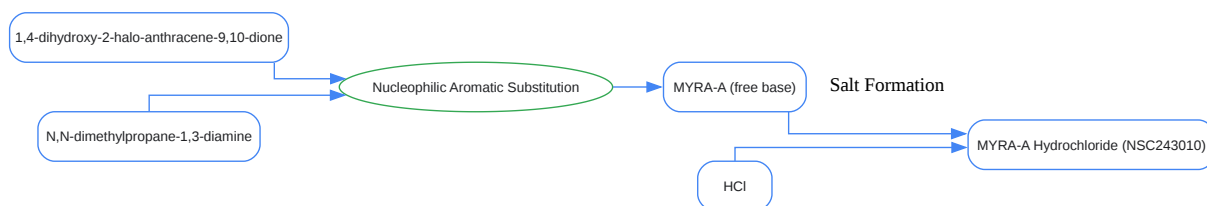
Synthesis

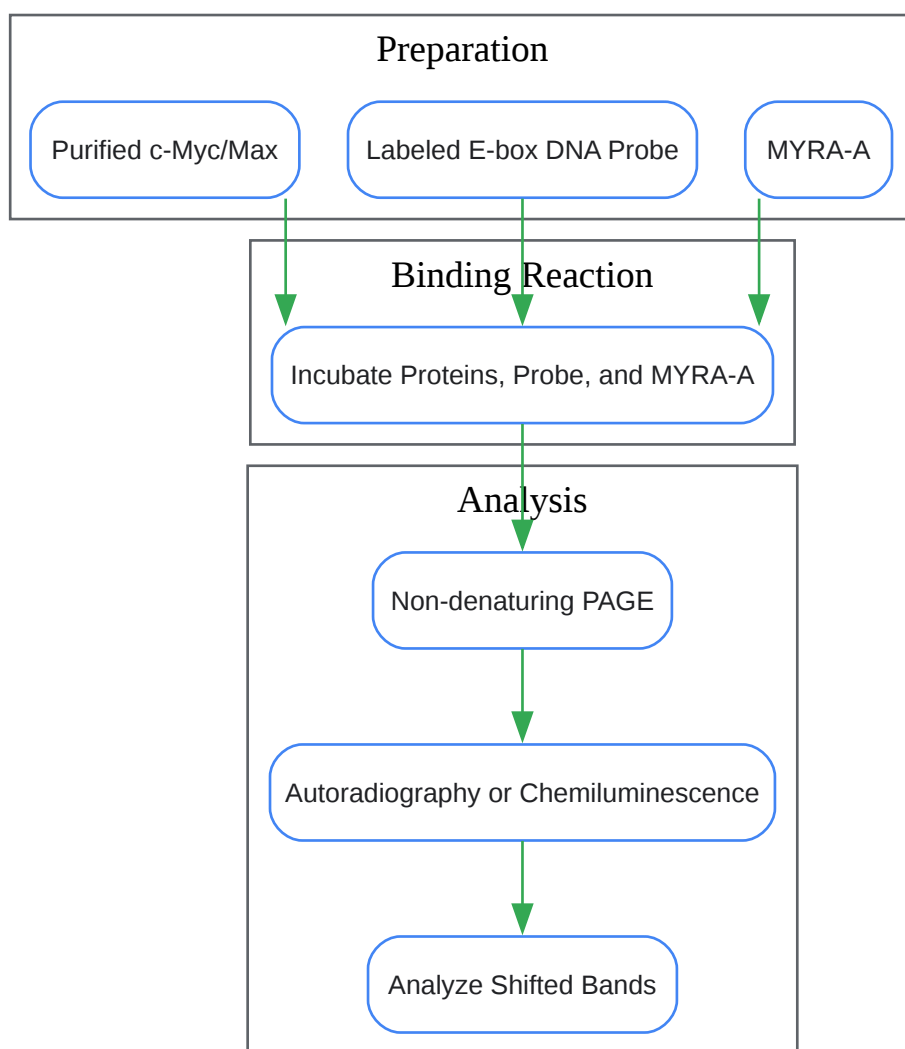
A detailed, step-by-step protocol for the synthesis of **MYRA-A** (NSC243010) is not readily available in the published literature. However, based on the synthesis of analogous mono- and disubstituted anthraquinone derivatives, a plausible synthetic route can be proposed.^[2] The general approach involves the nucleophilic substitution of a leaving group on the 1,4-dihydroxyanthracene-9,10-dione core with an appropriate amine.

Generalized Synthetic Protocol

A likely synthetic pathway would involve the reaction of a halo-substituted 1,4-dihydroxyanthracene-9,10-dione with N,N-dimethylpropane-1,3-diamine. The reaction would proceed via nucleophilic aromatic substitution, where the primary amine of the diamine

displaces the halogen atom on the anthraquinone ring. The final product would then be converted to its hydrochloride salt.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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